6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is a chemical compound with the molecular formula CHClNOS and a molecular weight of 192.67 g/mol. It is characterized by its unique bicyclic structure, which combines a thiazole ring with a pyran moiety. This compound is often used in various chemical and biological research applications due to its interesting structural properties and potential biological activities .
These reactions are significant in synthetic organic chemistry for developing new compounds with desired biological activities.
Research indicates that 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride exhibits various biological activities. Preliminary studies suggest it may possess:
These biological activities highlight the compound's potential in pharmaceutical research and development .
Several synthetic routes have been explored to produce 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride:
These methods are crucial for optimizing the production of this compound for research and industrial applications .
The applications of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride span various fields:
These applications underscore its versatility in both academic and industrial settings .
Interaction studies involving 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride focus on its binding affinity to various biological targets. Research has indicated interactions with:
Understanding these interactions is vital for elucidating the compound's mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-thiazole | Thiazole ring | Lacks the pyran component |
| 4H-Pyran-4-one | Pyran ring | Does not contain thiazole |
| 2-Aminothiazole | Thiazole ring with an amine group | Simpler structure without bicyclic features |
The uniqueness of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride lies in its specific bicyclic architecture that combines both thiazole and pyran functionalities, which may contribute to its distinct biological activities compared to these similar compounds .
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fused heterocyclic systems [4] [2]. The complete systematic name is 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride, which provides comprehensive structural information about the molecular architecture [1] [5].
The nomenclature breakdown reveals several key structural elements: the "6,7-dihydro" prefix indicates partial saturation of the pyran ring at positions 6 and 7 [4] [6]. The "4H-pyrano[4,3-d]thiazol" portion describes the fused bicyclic core, where the pyran ring is fused to the thiazole ring at the 4,3-positions [7] [8]. The "2-amine" designation specifies the location of the amino group on the thiazole ring [4] [2].
Table 1: Chemical Abstracts Service Registry and Nomenclature Data
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| Chemical Abstracts Service Registry Number | 259810-12-3 [4] [9] | 623931-31-7 [1] [2] |
| International Union of Pure and Applied Chemistry Name | 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine [4] [6] | 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride [1] [2] |
| Alternative Names | 4H,6H,7H-pyrano[4,3-d] [4] [5]thiazol-2-amine [10] | 6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-ylamine hydrochloride [11] |
| Molecular Descriptor Language Number | MFCD08690160 [9] [12] | MFCD05664040 [1] [11] |
The Chemical Abstracts Service registry analysis reveals distinct identification numbers for the free base (259810-12-3) and hydrochloride salt (623931-31-7) forms [4] [1]. This differentiation is standard practice in chemical databases to distinguish between different ionic forms of the same parent compound [9] [11].
The International Union of Pure and Applied Chemistry naming system for fused ring heterocycles follows specific conventions where the parent ring system is identified first, followed by fusion descriptors [13] [14]. In this case, the pyrano[4,3-d]thiazol designation indicates that a pyran ring is fused to a thiazole ring, with the bracketed numbers [4,3-d] specifying the exact positions and orientation of the fusion [7] [8].
The molecular composition of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine and its derivatives demonstrates systematic variations based on the presence of different ionic forms and substituents [4] [1]. The free base exhibits the molecular formula C₆H₈N₂OS, while the hydrochloride salt incorporates an additional hydrochloric acid molecule to yield C₆H₉ClN₂OS [1] [2].
Table 2: Molecular Formula and Weight Variations
| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Source References |
|---|---|---|---|
| Free Base | C₆H₈N₂OS [4] [9] | 156.21 [4] [6] | [4] [9] [12] [6] |
| Hydrochloride Salt | C₆H₉ClN₂OS [1] [2] | 192.67 [1] [11] | [1] [2] [15] [11] |
| Tetramethyl Derivative | C₁₀H₁₆N₂OS [16] | 212.31 [16] | [16] |
The molecular weight progression from the free base (156.21 g/mol) to the hydrochloride salt (192.67 g/mol) reflects the addition of 36.46 g/mol, corresponding to the hydrochloric acid component [4] [1]. This mass difference is consistent with the formation of an ammonium chloride salt through protonation of the amino group [1] [2].
Structural derivatives of the parent compound exhibit molecular weight variations that correlate with their substitution patterns [17] [18]. For instance, the tetramethyl derivative 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine demonstrates a molecular formula of C₁₀H₁₆N₂OS with a corresponding molecular weight of 212.31 g/mol [16]. This represents an increase of 56.1 g/mol from the parent compound, attributable to the four additional methyl groups [16].
The systematic variation in molecular parameters across derivatives provides insight into structure-activity relationships and physicochemical properties [17] [18]. Functionalized derivatives such as benzamide conjugates show significantly higher molecular weights, with compounds like N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide exhibiting a molecular weight of 296.29 g/mol [18].
The amino-thiazole structural motif in 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine exhibits complex tautomeric equilibria that significantly influence its chemical behavior and protonation characteristics [19] [20]. Theoretical and experimental studies have established that aminothiazoles predominantly exist in the amino tautomeric form rather than the imino alternative [19] [21].
Table 3: Tautomeric and Protonation State Analysis
| Structural Feature | Predominant Form | Theoretical pKa | Supporting Evidence |
|---|---|---|---|
| Amino Group | Amino tautomer [19] [20] | 4.73 ± 0.20 [6] | Nuclear magnetic resonance spectroscopy [22] |
| Thiazole Nitrogen | Neutral [23] [21] | Ring nitrogen protonation [21] | Computational studies [23] |
| Hydrochloride Salt | Protonated amino [1] [21] | Ammonium form [1] | Chemical Abstracts Service data [1] |
The amino-imino tautomerism in thiazole derivatives has been extensively studied using quantum chemical calculations and nuclear magnetic resonance spectroscopy [19] [22]. Despite the potential stability of imino tautomers through conjugation effects, the amino form consistently predominates in solution [19] [20]. This preference is attributed to the inherent stability of the primary amino group and the electronic characteristics of the thiazole ring system [20] [21].
Computational studies using density functional theory methods have revealed that protonation of aminothiazole derivatives occurs preferentially at the exocyclic amino nitrogen rather than the ring nitrogen atoms [23] [21]. For 2-aminothiazole derivatives specifically, the calculated protonation constants indicate that the amino group serves as the primary basic site [23] [21]. The predicted pKa value of 4.73 ± 0.20 for the parent compound suggests moderate basicity consistent with aromatic amine character [6].
The formation of the hydrochloride salt involves protonation of the amino group to generate an ammonium cation, which subsequently associates with the chloride anion [1] [2]. This ionic form enhances water solubility and provides improved handling characteristics for pharmaceutical applications [1] [11]. The protonation process does not significantly alter the core bicyclic structure but introduces additional hydrogen bonding capabilities through the ammonium functionality [1] [21].
Environmental factors such as solvent polarity and pH significantly influence tautomeric equilibria in aminothiazole systems [24] [25]. In aqueous solutions, the amino tautomer is further stabilized through hydrogen bonding interactions with water molecules [24] [26]. Conversely, non-polar solvents may slightly favor alternative tautomeric forms, though the amino structure remains predominant under most conditions [25] [26].
The synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride represents a significant challenge in heterocyclic chemistry due to the complex fused ring system combining pyran and thiazole moieties. This comprehensive review examines the diverse synthetic approaches available for constructing this compound, with particular emphasis on multicomponent reaction strategies, cycloaddition methodologies, salt formation techniques, and modern synthetic modifications including microwave-assisted and solvent-free protocols.
Multicomponent reactions have emerged as powerful tools for the efficient construction of complex heterocyclic systems in a single synthetic operation [1] [2]. These reactions offer significant advantages including operational simplicity, atom economy, and reduced reaction times compared to traditional multi-step approaches.
| Reaction Type | Starting Materials | Reaction Conditions | Product Yield (%) | Reference Citation |
|---|---|---|---|---|
| Hantzsch Thiazole Synthesis | α-Haloketones + Thioamides | Room temperature, 10 min | 89-99 | [1] |
| Three-Component Condensation | Aldehydes + Malononitrile + Barbituric Acid | SBA-Pr-SO₃H catalyst, 140°C, 15 min | 90 | [3] |
| Four-Component Tandem Reaction | Carbothioamides + Pyrazolyl Aldehydes + α-Bromoethylacetate + Malononitrile | L-Proline catalyst, short reaction time | High yields | [4] |
The classical Hantzsch thiazole synthesis remains one of the most reliable methods for thiazole ring construction, involving the condensation of α-haloketones with thioamides [1] [5]. This reaction proceeds through initial nucleophilic attack by sulfur, followed by intramolecular cyclization and elimination of hydrogen halide. Recent modifications have demonstrated that this reaction can proceed under remarkably mild conditions, achieving yields of 89-99% at room temperature within 10 minutes [1].
Three-component condensation reactions utilizing aldehydes, malononitrile, and barbituric acid derivatives have proven particularly effective for constructing pyrano-thiazole systems [3]. The use of SBA-Pr-SO₃H as a nanocatalyst enables these transformations to proceed under solvent-free conditions at 140°C, affording products in 90% yield within 15 minutes [3]. This methodology represents a significant improvement over traditional approaches that require extended reaction times and harsh conditions.
Thiazolidinone derivatives serve as versatile precursors for the construction of more complex thiazole-containing heterocycles [6]. The synthesis of thiazole and 4-thiazolidinone scaffolds from cycloalkylidenehydrazinecarbothioamides demonstrates the utility of these intermediates [6]. Treatment of these precursors with 2-bromoacetophenone under reflux conditions in ethanol for three hours provides thiazole derivatives in moderate to good yields [6].
The mechanism of thiazolidinone formation involves initial conjugate addition of the sulfur lone pair to the electrophilic center, followed by intramolecular nucleophilic attack and cyclization [6]. This approach has been successfully extended to include various substitution patterns, enabling the preparation of structurally diverse compounds for biological evaluation [6].
Hetero-Diels-Alder reactions represent a powerful method for constructing six-membered oxygen-containing rings, which can subsequently be elaborated to form the target pyrano-thiazole system [7] [8]. The inverse electron-demand hetero-Diels-Alder reaction of electron-poor enones with electron-rich alkene dienophiles provides a stereospecific route to 3,4-dihydro-2H-pyran derivatives [7].
| Diene Type | Dienophile | Reaction Temperature | Regioselectivity | Product Type | Reference Citation |
|---|---|---|---|---|---|
| Danishefsky Diene | Aldehydes | Mild thermal conditions | High regioselectivity | Dihydropyranones | [8] |
| Rawal Diene | Aldehydes | Room temperature | Higher reactivity than DD | Dihydropyranones | [8] |
| Thiazolyl Oxabutadienes | Ethyl Vinyl Ether | Thermal conditions | Model for pyranose construction | Substituted Pyranoses | [9] |
Comparative studies between Danishefsky and Rawal dienes reveal significant differences in their reactivity profiles [8]. Rawal diene exhibits higher reactivity, particularly under mild thermal conditions, eliminating the need for Lewis acid catalysis [8]. This enhanced reactivity makes it particularly suitable for the synthesis of pyran derivatives when dealing with sensitive substrates.
The hetero-Diels-Alder reaction with thiazolyl oxabutadienes has been developed as a model system for constructing substituted pyranoses [9]. This methodology provides excellent control over stereochemistry and regioselectivity, making it particularly valuable for the synthesis of complex natural product-like structures.
The formation of hydrochloride salts represents a critical step in pharmaceutical development, often improving solubility, stability, and bioavailability of the parent compound [10]. Several methodologies have been developed for the preparation of thiazole-containing hydrochloride salts.
| Salt Formation Method | Conditions | Crystallization Method | Product Form | Characterization | Reference Citation |
|---|---|---|---|---|---|
| Methanolic Hydrochloric Acid | Methanolic 1 M HCl | Slow evaporation from aqueous HCl | Hemihydrate crystals | Single-crystal X-ray diffraction, thermal analysis | [10] |
| Aqueous Hydrochloric Acid | Aqueous 1 M HCl solution | Direct precipitation | Single crystals | X-ray diffraction, elemental analysis | [10] |
| Gaseous Hydrogen Chloride | HCl gas bubbling | Solvent evaporation | Hydrochloride salt | Standard analytical methods | [11] |
The preparation of hydrochloride salts in methanolic hydrochloric acid has proven particularly effective for thiazole derivatives [10]. This method involves dissolving the free base in methanolic 1 M HCl, followed by slow evaporation from an aqueous hydrochloric acid solution to obtain single crystals suitable for X-ray diffraction analysis [10].
Alternative approaches include the use of gaseous hydrogen chloride, which can be bubbled through a solution of the free base in an appropriate solvent [11]. This method offers precise control over stoichiometry and can be particularly useful when dealing with compounds that are sensitive to aqueous conditions.
In situ acid generation represents another valuable approach, particularly for industrial applications [11]. This methodology involves the reaction of chloride anion sources with the substrate in the presence of acid, leading to simultaneous salt formation and crystallization [11].
Microwave-assisted synthesis has revolutionized heterocyclic chemistry by enabling rapid, efficient transformations under controlled conditions [12] [13]. The application of microwave energy to thiazole synthesis has demonstrated significant advantages in terms of reaction time, yield, and product purity.
| Substrate Type | Microwave Power (W) | Temperature (°C) | Reaction Time | Yield Range (%) | Advantages | Reference Citation |
|---|---|---|---|---|---|---|
| Imidazo[2,1-b]thiazole derivatives | Not specified | 90 | 30 min | 89-99 | Higher yields, faster reaction, easy purification | [12] |
| Thiazolyl-pyridazinediones | 500 | 150 | 4-8 min | Good yields | Ecofriendly energy source, rapid synthesis | [13] |
| Pyran-annulated thiazoles | Solvent-free conditions | Microwave irradiation | Short reaction times | Diastereoselective products | Solvent-free, rapid, efficient | [14] |
The microwave-assisted Hantzsch thiazole synthesis represents a significant advancement over conventional heating methods [12]. Under optimized conditions (90°C, 30 minutes), this methodology provides products in 89-99% yield, compared to 45-88% yield under conventional reflux conditions requiring 8 hours [12]. The microwave approach also eliminates the need for rigorous purification, as products can be obtained pure by simple washing with cold ethanol [12].
Solvent-free microwave synthesis has emerged as a particularly attractive approach for environmentally conscious synthetic chemistry [14] [15]. The three-component one-pot reaction of glycine, acetic anhydride, and 5-arylidenerhodanines under microwave irradiation provides 6,7-dihydro-5H-pyrano[2,3-d]thiazol-2-thiones diastereoselectively and expeditiously [14].
| Reaction Type | Temperature Range (°C) | Reaction Time | Catalyst Requirements | Environmental Benefits | Yield Performance | Reference Citation |
|---|---|---|---|---|---|---|
| Neat Reaction Conditions | 120-140 | 15 min to 24 h | SBA-Pr-SO₃H nanocatalyst | No solvent waste, atom economy | 90% (15 min vs hours conventional) | [3] |
| Solid-State Synthesis | Room temperature to 100 | 1-4 h | None or minimal | Reduced solvent use | Comparable to solution methods | [15] |
| Ball-Milling Technique | Mechanical energy | Minutes to hours | None | Green methodology | Good to excellent yields | [3] |
Solvent-free conditions offer remarkable improvements in both environmental impact and synthetic efficiency [3] [15]. The use of SBA-Pr-SO₃H as a nanocatalyst enables complete conversion within 15 minutes at 140°C, compared to hours required under conventional solution-phase conditions [3].
The development of catalytic systems for regioselective functionalization of thiazole derivatives has enabled precise control over substitution patterns and has expanded the scope of accessible structures [16] [17] [18].
| Catalyst System | Substrate | Functionalization Type | Reaction Conditions | Yield Range (%) | Regioselectivity | Reference Citation |
|---|---|---|---|---|---|---|
| Copper(I) Catalyst | Thiazolo[3,2-b]-1,2,4-triazoles | C-5 Arylation | Simple copper catalyst | Up to 99 | C-5 selective | [16] |
| Palladium(II) Acetate | Thiazole derivatives | C-5 Arylation | Ligand-free conditions | High yields | 5-position selective | [17] |
| Rhodium(III) Complex | 2-Arylbenzo[d]thiazoles | Site-Selective C-H Functionalization | Maleimide coupling | Mono and dual functionalization | Substituent-dependent selectivity | [19] |
Copper-catalyzed direct C-H bond functionalization has proven particularly effective for the regioselective C-5 arylation of thiazolo[3,2-b]-1,2,4-triazoles [16]. This methodology tolerates a variety of functional groups and provides products in yields up to 99% [16]. The reaction proceeds through a simple copper catalyst system without requiring specialized ligand sets [16].
Palladium-catalyzed regioselective arylation of thiazole derivatives represents another powerful approach for structural diversification [17]. The transformation proceeds via Pd-catalyzed C-H activation through a Pd(0/II) catalytic cycle in the absence of special ligand sets [17]. This method provides an efficient process for direct arylation of thiazoles specifically at the 5-position [17].
Recent developments in rhodium(III)-catalyzed site-selective functionalization have enabled both mono and dual C-H functionalization of 2-arylbenzo[d]thiazoles [19]. The selectivity of this transformation depends upon the nature of the substituent present in the maleimide substrate, with certain substitution patterns favoring mono coupling while others provide bis coupling as the major products [19].
Nickel-based catalysis has emerged as an attractive alternative to precious metal systems [20]. Air and moisture-stable iminopyridine-based α-diimine nickel(II) complexes enable direct C5-H bond arylation of thiazole derivatives under low catalyst loading at relatively mild temperatures (80°C) under aerobic conditions [20].
Calcium(II) catalysis represents a sustainable approach to heterocycle synthesis [21]. Calcium triflate enables chemo- and stereoselective synthesis of substituted thiazoles from thioamides and propargyl alcohols [21]. This protocol demonstrates remarkable chemoselectivity, distinguishing between C-C double bonds and C-C triple bonds when subjected to reaction with pent-1-en-4-yn-3-ol derivatives [21].